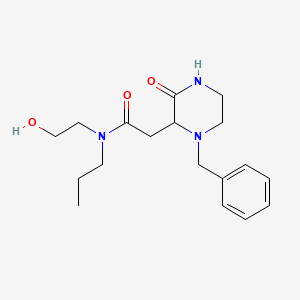
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide, also known as BOPA, is a synthetic compound that has been widely used in scientific research. BOPA is a piperazine derivative that has been shown to have potential therapeutic applications due to its ability to interact with various biological targets.
Scientific Research Applications
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been widely used in scientific research due to its potential therapeutic applications. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide is not fully understood. However, it has been shown to interact with various biological targets such as GABA receptors, adenosine receptors, and voltage-gated sodium channels. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in neuronal excitability, which may contribute to the analgesic and anticonvulsant effects of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide.
Biochemical and Physiological Effects:
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to increase the levels of antioxidant enzymes such as SOD and CAT. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments is its high potency and selectivity. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have a high affinity for its biological targets, which makes it a useful tool for studying their function. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, one of the limitations of using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments is its limited solubility in water. This makes it difficult to administer 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide to cells or animals in vitro or in vivo. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has a short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide. One future direction is the development of more potent and selective analogs of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide. Additionally, the therapeutic potential of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease should be further explored. Finally, the development of novel drug delivery systems for 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide could overcome its limited solubility and short half-life, which could lead to more effective therapeutic applications.
Conclusion:
In conclusion, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide is a synthetic compound that has potential therapeutic applications due to its ability to interact with various biological targets. 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide has been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to using 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide in lab experiments, the development of more potent and selective analogs of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide and novel drug delivery systems could lead to more effective therapeutic applications in the future.
Synthesis Methods
The synthesis of 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide involves the reaction of 1-benzyl-3-chloro-2-piperazinone with N-(2-hydroxyethyl)-N-propylacetamide in the presence of a base. The reaction yields 2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide as a white crystalline powder with a melting point of 152-154°C.
properties
IUPAC Name |
2-(1-benzyl-3-oxopiperazin-2-yl)-N-(2-hydroxyethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-9-20(11-12-22)17(23)13-16-18(24)19-8-10-21(16)14-15-6-4-3-5-7-15/h3-7,16,22H,2,8-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMYISRHZWPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-3-oxo-2-piperazinyl)-N-(2-hydroxyethyl)-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1'-[4-(1H-1,2,4-triazol-1-yl)butanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5403423.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5403428.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403444.png)
![ethyl [5-(2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5403452.png)
![(3-endo)-8-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5403454.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5403476.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5403484.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403491.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5403522.png)

![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)